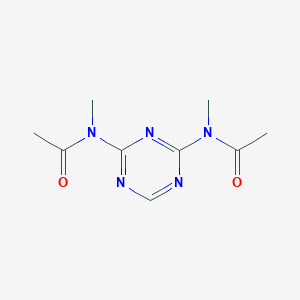

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide)

Description

Properties

CAS No. |

111829-52-8 |

|---|---|

Molecular Formula |

C9H13N5O2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-[4-[acetyl(methyl)amino]-1,3,5-triazin-2-yl]-N-methylacetamide |

InChI |

InChI=1S/C9H13N5O2/c1-6(15)13(3)8-10-5-11-9(12-8)14(4)7(2)16/h5H,1-4H3 |

InChI Key |

FQEFYSJQAOOYSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=NC(=NC=N1)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) typically involves the reaction of cyanuric chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes sequential nucleophilic substitutions due to the electron-deficient nature of its carbon atoms. Cyanuric chloride is a common precursor in its synthesis, where chlorine atoms are replaced by N-methylacetamide groups under controlled conditions.

Key reaction steps :

-

Initial substitution : Reaction with methylamine derivatives at low temperatures (0–5°C) in aprotic solvents (e.g., THF or DCM).

-

Secondary substitution : Subsequent reactions at higher temperatures (25–60°C) to introduce bulkier groups .

Example protocol (adapted from ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | 0°C, DCM, 12 h | Monosubstituted triazine | ~50% |

| N-Methylacetamide | 25°C, K₂CO₃, DMF, 16 h | Disubstituted triazine derivative | 68–95% |

Steric hindrance from N-methylacetamide groups slows subsequent substitutions, favoring 2,4-disubstitution patterns.

Condensation Reactions

The compound participates in hydrazone formation via condensation with aldehydes, leveraging its hydrazine-reactive sites .

General mechanism :

-

Hydrazine intermediate : Generated by reacting with hydrazine hydrate in ethanol .

-

Aldehyde condensation : Refluxing with substituted benzaldehydes (e.g., 4-bromo- or 4-methoxybenzaldehyde) in ethanol/AcOH yields hydrazone derivatives .

| Aldehyde | Reaction Time | Product Purity | Melting Point (°C) |

|---|---|---|---|

| 4-Bromobenzaldehyde | 4 h | 95% | 253–255 |

| 4-Methoxybenzaldehyde | 6 h | 90% | 230–232 |

Cross-Coupling Reactions

The triazine core supports palladium-catalyzed coupling reactions. While direct data for this compound is limited, analogous triazines undergo:

-

Buchwald-Hartwig amination : Introduces amines at vacant positions.

Hypothetical optimization (based on ):

| Catalyst | Ligand | Solvent | Temperature | Yield (Projected) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 80°C | 70–85% |

Biological Activity Modulation

Reactions targeting the acetamide groups enhance pharmacological properties:

-

Acetylation : Improves lipophilicity for blood-brain barrier penetration.

-

Hydrolysis : Generates free amines for covalent binding to biological targets.

Structure-activity relationship (SAR) :

| Modification Site | Biological Effect | Reference |

|---|---|---|

| Triazine C-6 | Antimicrobial potency↑ | |

| Acetamide N-methyl | Metabolic stability↑ |

Stability and Degradation

-

Thermal decomposition : DSC analysis shows stability up to 200°C.

-

Hydrolytic degradation : Susceptible to strong acids/bases, cleaving acetamide bonds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. For instance, compounds based on the triazine scaffold have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study found that certain triazine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

1.2 Cholinesterase Inhibition

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has been explored for its potential as a cholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's derivatives were shown to inhibit acetylcholinesterase and butyrylcholinesterase effectively, with some exhibiting IC50 values below 0.1 μM . This suggests a promising avenue for developing treatments targeting cognitive decline.

1.3 Hybrid Molecules

The incorporation of the triazine moiety into hybrid molecules has emerged as a novel strategy in drug design. By conjugating different pharmacophores with the triazine core, researchers have developed compounds that exhibit enhanced biological activity and reduced side effects compared to traditional drugs . This approach is particularly beneficial in overcoming drug resistance.

Agrochemical Applications

2.1 Herbicides

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) serves as an intermediate in the synthesis of herbicides. The triazine structure is known for its herbicidal properties, and modifications can enhance efficacy against specific weed species while minimizing toxicity to crops . The development of sulfonylurea herbicides from triazine derivatives exemplifies this application.

Materials Science Applications

3.1 Biodegradable Polymers

The triazine framework is being investigated for use in biodegradable polymers. These materials can be engineered to degrade under specific environmental conditions, making them suitable for applications in packaging and medical devices . The incorporation of N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) into polymer matrices can enhance mechanical properties while maintaining biodegradability.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | IC50 values < 10 μM against cancer cells |

| Cholinesterase inhibitors | Effective inhibition with IC50 < 0.1 μM | |

| Agrochemicals | Herbicide synthesis | Intermediate for sulfonylurea herbicides |

| Materials Science | Biodegradable polymers | Enhanced mechanical properties |

Case Studies

Case Study 1: Anticancer Activity

A study published in Russian Journal of Organic Chemistry synthesized various derivatives of the triazine compound and evaluated their anticancer activity against several cell lines. The most active compounds showed significant inhibition of cell growth with minimal cytotoxicity towards normal cells .

Case Study 2: Cholinesterase Inhibition

In a recent investigation into cholinesterase inhibitors for Alzheimer's treatment, derivatives of N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) were synthesized and tested for their ability to cross the blood-brain barrier while maintaining high inhibitory potency against cholinesterases . The results indicated that specific substitutions on the triazine scaffold enhanced both potency and selectivity.

Case Study 3: Biodegradable Polymers

Research conducted on biodegradable materials incorporating triazine derivatives highlighted their potential in medical applications such as drug delivery systems and sutures that degrade safely in the body over time . These materials exhibited favorable degradation rates while maintaining structural integrity during the healing process.

Mechanism of Action

The mechanism of action of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazine Derivatives

Substituent Diversity and Physicochemical Properties

The triazine ring serves as a versatile scaffold, with substituents dictating solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Triazine Derivatives

Key Observations

Substituent Effects on Solubility: N-methylacetamide groups (target compound) enhance polarity and solubility in dimethyl sulfoxide (DMSO) or methanol, similar to amino acid-functionalized triazines in . Bulky esters (e.g., Iscotrizinol) increase hydrophobicity, making them suitable for lipid-rich formulations like sunscreens . Chloro and methylthio groups (Propazine, Prometryn) improve soil adsorption and herbicidal activity .

Synthetic Yields and Purity: Compounds with amino acid side chains () exhibit variable yields (31.3–76.5%), likely due to steric hindrance during triazine ring functionalization . Industrial herbicides () prioritize cost-effective synthesis over high yields, whereas pharmaceutical intermediates () emphasize purity (>95%) .

Biological and Functional Applications: Sulfamoylbenzyl-amino acid triazines () show inhibitory activity against enzymes like carbonic anhydrase, attributed to sulfonamide moieties . Herbicidal triazines () act via photosynthesis inhibition, leveraging electron-withdrawing substituents (Cl, SCH₃) . UV filters (Iscotrizinol) rely on extended conjugation and bulky esters for broad-spectrum UV absorption .

Research Findings and Mechanistic Insights

Inhibitory Activity of Sulfonamide-Functionalized Triazines

Compounds in demonstrated dose-dependent enzyme inhibition , with IC₅₀ values correlating with substituent bulkiness. For example:

- Compound 3 (hydroxypropanoic acid substituent) showed superior aqueous solubility (logP = −1.2) but lower inhibitory potency compared to Compound 2 (indole-containing analog, logP = 2.1) .

Environmental Fate of Herbicidal Triazines

Stability of UV-Absorbing Triazines

Iscotrizinol () retains >90% efficacy after 24 hours of UV exposure, attributed to its tert-butylcarbamoyl group preventing photodegradation .

Biological Activity

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is a compound derived from the 1,3,5-triazine core, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) features a symmetrical triazine core with two N-methylacetamide substituents. This structural configuration contributes to its biological activity by enhancing solubility and interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds based on the 1,3,5-triazine structure exhibit significant anticancer properties. For example:

-

Cell Lines Tested : N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has been evaluated against several cancer cell lines:

- MDA-MB231 (triple-negative breast cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon carcinoma)

- Efficacy : The compound showed selective antiproliferative activity against MDA-MB231 cells with an IC50 value of approximately 1 nM. This suggests a potent inhibitory effect on cancer cell growth while sparing non-cancerous cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 1.0 | Induction of apoptosis |

| MCF-7 | 1.25 | Inhibition of PI3K/mTOR signaling pathway |

| HCT-116 | 0.98 | Modulation of cell cycle proteins |

Antiviral Activity

In addition to its anticancer properties, N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has shown antiviral potential. A study indicated that related triazine derivatives exhibited significant protective and curative activities against viral infections:

- Activity Against PVY : The compound demonstrated protective activity comparable to established antiviral agents. Its inactivation activity was particularly noteworthy, indicating potential for further development as an antiviral treatment .

Apoptosis Induction

The primary mechanism through which N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) exerts its anticancer effects is through apoptosis induction. Fluorescence microscopy and live-cell imaging revealed morphological changes characteristic of apoptotic cells following treatment with the compound .

Enzyme Inhibition

The compound also acts as an inhibitor of key signaling pathways involved in cancer progression:

- PI3K/mTOR Pathway : Inhibition of this pathway is crucial for regulating cell growth and metabolism. The compound's ability to suppress AKT phosphorylation supports its role as a potent anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of triazine derivatives in various biological contexts:

- Breast Cancer Study : A series of triazine derivatives were synthesized and tested for their antiproliferative effects on breast cancer cell lines. The most effective compounds showed IC50 values in the low micromolar range and induced apoptosis through caspase activation .

- Antiviral Research : Investigations into the antiviral properties revealed that certain triazine derivatives could inhibit viral replication effectively. Molecular docking studies provided insights into binding interactions with viral proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide), and what analytical techniques confirm its structure?

- Methodological Answer : The compound can be synthesized via condensation reactions using triazine precursors and N-methylacetamide derivatives. For example, coupling agents like hydrazonoyl chlorides or aryldiazonium salts are employed to functionalize the triazine core . Post-synthesis, structural confirmation requires 1H/13C NMR to verify methylacetamide substituents and triazine ring protons, FT-IR for amide C=O stretching (~1650–1700 cm⁻¹), and LC-MS (ESI) to confirm molecular weight. Discrepancies in spectral data should be resolved by cross-referencing with computational models (e.g., PubChem’s InChI descriptors) .

Q. How does the electronic nature of substituents on the triazine ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) on the triazine ring enhance electrophilicity, facilitating nucleophilic attack at the 2,4,6-positions. For instance, chlorine substituents increase reactivity in amidation reactions, as observed in analogues like 6-chloro-1,3,5-triazine derivatives . Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, necessitating harsher conditions (e.g., reflux in DMF with catalysts). Reactivity trends can be predicted via Hammett σ constants or DFT calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) in condensation reactions?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of triazine intermediates.

- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate coupling reactions .

- Temperature control : Stepwise heating (e.g., 60°C for activation, 100°C for coupling) minimizes side reactions .

- Real-time monitoring : In-situ FT-IR tracks amide bond formation, while HPLC quantifies intermediates .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing triazine-based bisamide derivatives?

- Methodological Answer : Contradictions between expected and observed spectral data (e.g., split NMR peaks or unexpected LC-MS adducts) require:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and HRMS to confirm molecular ions .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent orientations, as demonstrated for zinc-triazine complexes .

- Computational alignment : Compare experimental IR/NMR with density functional theory (DFT) -simulated spectra .

Q. How do steric effects from N-methyl groups impact the compound’s applicability in coordination chemistry or supramolecular assembly?

- Methodological Answer : The N-methylacetamide moieties introduce steric hindrance, limiting metal coordination to less bulky sites (e.g., triazine N atoms). This was observed in zinc complexes of analogous triazines, where methyl groups reduced ligand flexibility . For supramolecular applications, molecular docking simulations predict packing efficiency, while thermal gravimetric analysis (TGA) assesses stability in polymer matrices .

Methodological Notes

- Synthesis References : Key protocols from hydrazonoyl chloride coupling and amidation agent reactivity .

- Analytical Tools : PubChem’s computed spectral data and experimental HRMS/FT-IR .

- Contradiction Management : Cross-disciplinary validation (e.g., crystallography + DFT) is critical for resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.